molecular formula C14H10FN3O4 B11683641 4-fluoro-N'-[(E)-(2-hydroxy-5-nitrophenyl)methylidene]benzohydrazide

4-fluoro-N'-[(E)-(2-hydroxy-5-nitrophenyl)methylidene]benzohydrazide

Cat. No.: B11683641
M. Wt: 303.24 g/mol
InChI Key: UWWDRIKZQOWUNZ-LZYBPNLTSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-fluoro-N’-[(E)-(2-hydroxy-5-nitrophenyl)methylidene]benzohydrazide is a chemical compound known for its unique structural properties and potential applications in various fields of scientific research. This compound is characterized by the presence of a fluorine atom, a hydroxyl group, and a nitro group, which contribute to its distinct chemical behavior.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-fluoro-N’-[(E)-(2-hydroxy-5-nitrophenyl)methylidene]benzohydrazide typically involves the reaction of 4-fluorobenzohydrazide with 2-hydroxy-5-nitrobenzaldehyde. The reaction is carried out in a solvent such as ethanol, with the addition of a catalytic amount of glacial acetic acid. The mixture is stirred at an elevated temperature, usually around 60°C, for several hours to ensure complete reaction. The product is then isolated by filtration and purified through recrystallization from ethanol .

Industrial Production Methods

While specific industrial production methods for this compound are not extensively documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature, solvent choice, and reaction time, to maximize yield and purity. Industrial production may also incorporate continuous flow reactors to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

4-fluoro-N’-[(E)-(2-hydroxy-5-nitrophenyl)methylidene]benzohydrazide undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.

    Reduction: The nitro group can be reduced to an amine group under suitable conditions.

    Substitution: The fluorine atom can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as hydrogen gas (H₂) in the presence of a palladium catalyst (Pd/C) or sodium borohydride (NaBH₄) are used.

    Substitution: Nucleophiles like sodium methoxide (NaOCH₃) or potassium tert-butoxide (KOtBu) can be employed for substitution reactions.

Major Products

    Oxidation: Formation of 4-fluoro-N’-[(E)-(2-hydroxy-5-nitrophenyl)methylidene]benzohydrazone.

    Reduction: Formation of 4-fluoro-N’-[(E)-(2-amino-5-nitrophenyl)methylidene]benzohydrazide.

    Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

4-fluoro-N’-[(E)-(2-hydroxy-5-nitrophenyl)methylidene]benzohydrazide has several applications in scientific research:

Mechanism of Action

The mechanism of action of 4-fluoro-N’-[(E)-(2-hydroxy-5-nitrophenyl)methylidene]benzohydrazide involves its interaction with specific molecular targets and pathways:

Comparison with Similar Compounds

Similar Compounds

  • 4-fluoro-N’-[(E)-(2-hydroxyphenyl)methylidene]benzohydrazide
  • 4-fluoro-N’-[(E)-(2-hydroxy-3-methoxyphenyl)methylidene]benzohydrazide
  • 4-fluoro-N’-[(E)-(2-hydroxy-4-nitrophenyl)methylidene]benzohydrazide

Uniqueness

4-fluoro-N’-[(E)-(2-hydroxy-5-nitrophenyl)methylidene]benzohydrazide is unique due to the specific positioning of the nitro group, which influences its electronic properties and reactivity. This distinct structure allows for unique interactions in both chemical reactions and biological systems, setting it apart from other similar compounds .

Properties

Molecular Formula

C14H10FN3O4

Molecular Weight

303.24 g/mol

IUPAC Name

4-fluoro-N-[(E)-(2-hydroxy-5-nitrophenyl)methylideneamino]benzamide

InChI

InChI=1S/C14H10FN3O4/c15-11-3-1-9(2-4-11)14(20)17-16-8-10-7-12(18(21)22)5-6-13(10)19/h1-8,19H,(H,17,20)/b16-8+

InChI Key

UWWDRIKZQOWUNZ-LZYBPNLTSA-N

Isomeric SMILES

C1=CC(=CC=C1C(=O)N/N=C/C2=C(C=CC(=C2)[N+](=O)[O-])O)F

Canonical SMILES

C1=CC(=CC=C1C(=O)NN=CC2=C(C=CC(=C2)[N+](=O)[O-])O)F

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.